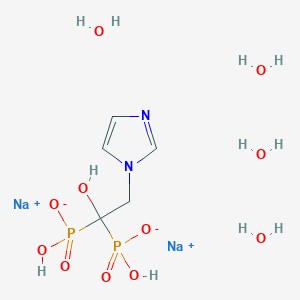

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate

Overview

Description

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate is a bisphosphonate compound known for its potent inhibitory effects on bone resorption. This compound is structurally characterized by the presence of an imidazole ring and two phosphonate groups, which contribute to its high affinity for bone mineral. It is commonly used in the treatment of diseases related to bone metabolism, such as osteoporosis and Paget’s disease.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-hydroxyimidazoles, have been found to be potentially biologically active . They are considered valuable synthetic intermediates for the assembly of heterocyclic structures .

Mode of Action

It is known that n-oxides and n-hydroxy-substituted imidazoles and benzimidazoles are of interest due to their potential biological activity .

Biochemical Pathways

Compounds of similar structure have been found to exhibit a range of activities, including antiprotozoal, antitumor, and antiviral activity, as well as herbicidal properties and potential selective inhibition of various kinases .

Result of Action

Compounds of similar structure have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate typically involves the reaction of imidazole with a suitable phosphonate precursor. One common method includes the reaction of imidazole with phosphorus acid and phosphorus trichloride in a solvent such as chlorobenzene . The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure.

Industrial Production Methods: Industrial production often employs a one-pot synthesis approach to enhance yield and efficiency. For instance, the reaction of tert-butyl imidazol-1-yl acetate with phosphorus acid in the presence of methanesulfonic acid as a solubilizer can produce the target compound in high yield . This method avoids the isolation of intermediate compounds, streamlining the production process.

Chemical Reactions Analysis

Types of Reactions: Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although this is less common due to the stability of the phosphonate groups.

Substitution: The imidazole ring can participate in substitution reactions, particularly with electrophiles.

Complexation: The phosphonate groups can form complexes with metal ions, which is significant in its biological activity.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Substitution: Electrophilic reagents such as alkyl halides can react with the imidazole ring.

Complexation: Metal ions like calcium and magnesium readily form complexes with the phosphonate groups.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated imidazole derivatives, while complexation reactions result in metal-phosphonate complexes.

Scientific Research Applications

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to study metal-phosphonate interactions.

Biology: The compound is employed in studies of bone metabolism and resorption due to its high affinity for bone mineral.

Industry: It finds applications in the development of bone-targeting drugs and in the formulation of dental products to prevent bone loss.

Comparison with Similar Compounds

Alendronate: Another bisphosphonate used for similar indications but with a different side chain structure.

Risedronate: Similar in function but contains a pyridine ring instead of an imidazole ring.

Ibandronate: Contains a longer alkyl chain and is used for similar therapeutic purposes.

Uniqueness: Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate is unique due to its imidazole ring, which enhances its binding affinity to bone mineral and its potency in inhibiting bone resorption compared to other bisphosphonates .

Biological Activity

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate tetrahydrate, commonly referred to as zoledronic acid, is a bisphosphonate compound widely recognized for its potent biological activity, particularly in the context of bone metabolism. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Information:

- CAS Number: 165800-07-7

- Molecular Formula: CHNNaOP

- Molecular Weight: 388.11 g/mol

- IUPAC Name: Disodium; hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]-2-imidazol-1-ylethyl]phosphinate; tetrahydrate

Structural Features:

The compound features an imidazole ring and two phosphonate groups, which confer a high affinity for bone mineral, making it effective in inhibiting bone resorption.

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate exerts its biological effects primarily through the inhibition of osteoclast-mediated bone resorption. This is achieved via several mechanisms:

- Inhibition of Farnesyl Pyrophosphate Synthase (FPPS): The compound inhibits FPPS, a key enzyme in the mevalonate pathway, which is crucial for osteoclast function and survival.

- Induction of Osteoclast Apoptosis: Zoledronic acid promotes apoptosis in osteoclasts, reducing their numbers and activity.

- Alteration of Bone Microenvironment: It modifies the local bone microenvironment, impacting the signaling pathways that regulate bone remodeling.

Therapeutic Applications

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate is utilized in various clinical settings:

| Therapeutic Use | Indication |

|---|---|

| Osteoporosis | Prevention and treatment of osteoporosis in postmenopausal women and men. |

| Hypercalcemia | Treatment of hypercalcemia associated with malignancy. |

| Bone Metastases | Management of bone metastases from solid tumors. |

| Paget's Disease | Treatment of Paget's disease of bone. |

| Multiple Myeloma | Used as part of the management strategy for patients with multiple myeloma. |

Research Findings and Case Studies

Recent studies have highlighted the efficacy and safety profile of sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate:

- Efficacy in Osteoporosis:

- Impact on Cancer Patients:

- Long-term Safety Profile:

Properties

CAS No. |

165800-07-7 |

|---|---|

Molecular Formula |

C5H16N2Na2O11P2 |

Molecular Weight |

388.11 g/mol |

IUPAC Name |

disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]-2-imidazol-1-ylethyl]phosphinate;tetrahydrate |

InChI |

InChI=1S/C5H10N2O7P2.2Na.4H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;;4*1H2/q;2*+1;;;;/p-2 |

InChI Key |

IEJZOPBVBXAOBH-UHFFFAOYSA-L |

SMILES |

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)([O-])[O-].O.O.O.O.[Na+].[Na+] |

Canonical SMILES |

C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.[Na+].[Na+] |

Synonyms |

Zoledronate Disodium, CGP-42446A |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.